2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolidinyl group, and various substituents such as bromine, sulfur, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate through a reaction between 2,4-dibromobenzaldehyde and a suitable amine, followed by cyclization.
Sulfanyl Substitution: The pyrrolidinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring through a condensation reaction with a suitable nitrile compound, such as 3-cyanopyridine, under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- **2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
The uniqueness of 2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H12Br2F3N3O2S |
---|---|
Molecular Weight |
611.2 g/mol |
IUPAC Name |
2-[1-(2,4-dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H12Br2F3N3O2S/c24-13-6-7-18(16(25)8-13)31-20(32)10-19(22(31)33)34-21-14(11-29)15(23(26,27)28)9-17(30-21)12-4-2-1-3-5-12/h1-9,19H,10H2 |
InChI Key |
WFPHGZLRSWSEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Br)Br)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
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